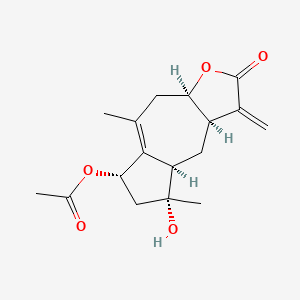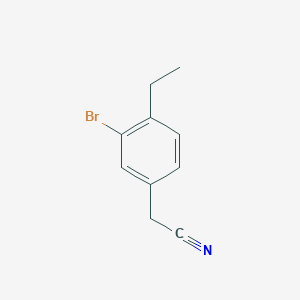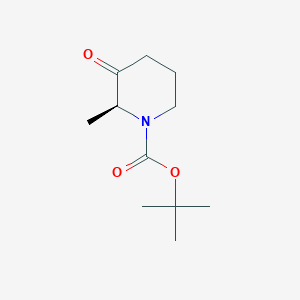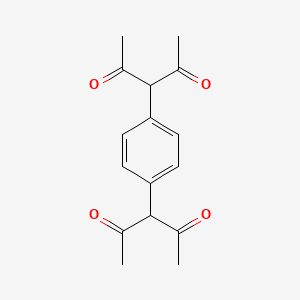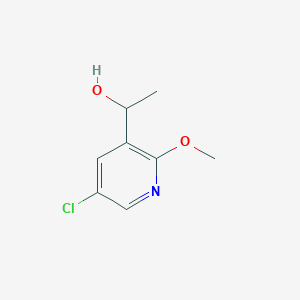
1-(5-Chloro-2-methoxypyridin-3-yl)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-Chloro-2-methoxypyridin-3-yl)ethanol is an organic compound with the molecular formula C7H8ClNO2. It is a derivative of pyridine, characterized by the presence of a chloro and methoxy group on the pyridine ring, along with an ethanol group.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Chloro-2-methoxypyridin-3-yl)ethanol typically involves the reaction of 5-chloro-2-methoxypyridine with an appropriate reagent to introduce the ethanol group. One common method is the reduction of 5-chloro-2-methoxypyridine-3-carbaldehyde using a reducing agent such as sodium borohydride (NaBH4) in a suitable solvent like methanol or ethanol .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
化学反応の分析
Types of Reactions: 1-(5-Chloro-2-methoxypyridin-3-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced further to form the corresponding alkane.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products:
Oxidation: 5-Chloro-2-methoxypyridine-3-carbaldehyde or 5-chloro-2-methoxypyridine-3-carboxylic acid.
Reduction: 1-(5-Chloro-2-methoxypyridin-3-yl)ethane.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
科学的研究の応用
1-(5-Chloro-2-methoxypyridin-3-yl)ethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 1-(5-Chloro-2-methoxypyridin-3-yl)ethanol depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the chloro and methoxy groups can influence its binding affinity and specificity towards these targets. The exact pathways involved would depend on the specific biological context and the nature of the target molecules .
類似化合物との比較
5-Chloro-2-methoxypyridine: Lacks the ethanol group but shares the chloro and methoxy substituents.
2-Methoxypyridine-3-ethanol: Similar structure but without the chloro group.
5-Chloro-2-methoxypyridine-3-carbaldehyde: An intermediate in the synthesis of 1-(5-Chloro-2-methoxypyridin-3-yl)ethanol.
Uniqueness: this compound is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both the chloro and methoxy groups on the pyridine ring, along with the ethanol group, makes it a versatile compound for various applications .
特性
分子式 |
C8H10ClNO2 |
|---|---|
分子量 |
187.62 g/mol |
IUPAC名 |
1-(5-chloro-2-methoxypyridin-3-yl)ethanol |
InChI |
InChI=1S/C8H10ClNO2/c1-5(11)7-3-6(9)4-10-8(7)12-2/h3-5,11H,1-2H3 |
InChIキー |
SOXCLMYEBPGECZ-UHFFFAOYSA-N |
正規SMILES |
CC(C1=C(N=CC(=C1)Cl)OC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



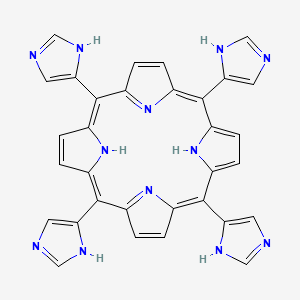
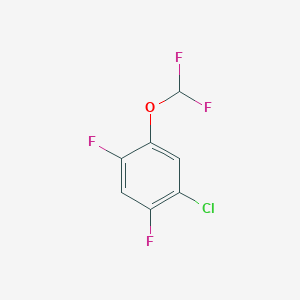
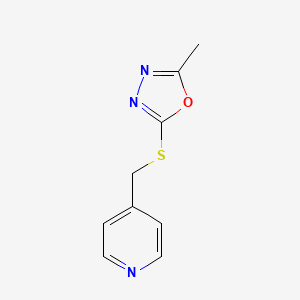
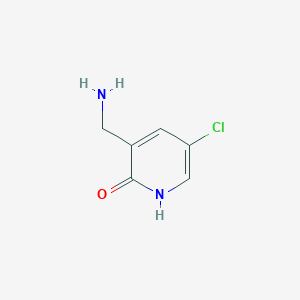
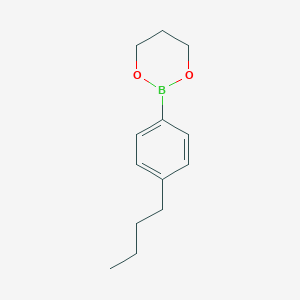
![3-[4-[4,6-Bis[4-(3-phosphonopentan-3-yl)phenyl]-1,3,5-triazin-2-yl]phenyl]pentan-3-ylphosphonic acid](/img/structure/B13118952.png)
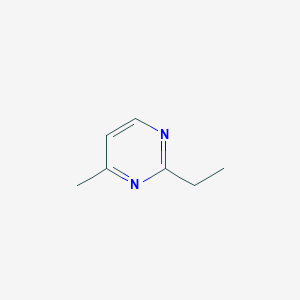
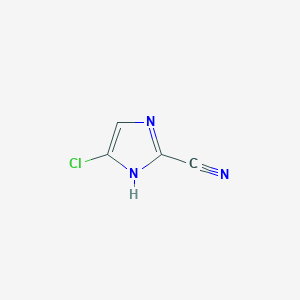
![N-Methyl-N-[2-(methylamino)ethyl]propanamide](/img/structure/B13118973.png)
